n-Cyclopropyl-1-isobutyl-5-oxopyrrolidine-3-carboxamide
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Overview
Description
n-Cyclopropyl-1-isobutyl-5-oxopyrrolidine-3-carboxamide is a compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by a five-membered lactam ring with a cyclopropyl and isobutyl substituent. Pyrrolidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Cyclopropyl-1-isobutyl-5-oxopyrrolidine-3-carboxamide typically involves the cyclization of 2-methylenesuccinic acid with aliphatic amines. The reaction is carried out by heating the reactants without a solvent or refluxing in ethanol with a catalytic amount of glacial acetic acid . The compound can be isolated in good yields as a white crystalline solid that is soluble in organic solvents such as ethanol and acetonitrile .
Industrial Production Methods
For industrial production, the synthesis can be scaled up by optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and reproducibility of the process .
Chemical Reactions Analysis
Types of Reactions
n-Cyclopropyl-1-isobutyl-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyrrolidine derivatives, which can exhibit different biological activities .
Scientific Research Applications
n-Cyclopropyl-1-isobutyl-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of n-Cyclopropyl-1-isobutyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. It acts as a GABA-receptor antagonist, inhibiting the binding of GABA to its receptor and thereby modulating neurotransmission . Additionally, it inhibits histamine-N-methyl transferase, affecting histamine metabolism and exerting antihypoxic effects .
Comparison with Similar Compounds
Similar Compounds
1-Substituted 5-oxopyrrolidine-3-carboxylic acids: These compounds share a similar core structure but differ in the substituents at the 1-position.
Pyrrolidine-2-one derivatives: These compounds have a similar lactam ring but differ in the position and nature of the substituents.
Uniqueness
n-Cyclopropyl-1-isobutyl-5-oxopyrrolidine-3-carboxamide is unique due to its specific substituents, which confer distinct biological activities. The cyclopropyl and isobutyl groups enhance its binding affinity to molecular targets and contribute to its pharmacological profile .
Properties
Molecular Formula |
C12H20N2O2 |
---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
N-cyclopropyl-1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C12H20N2O2/c1-8(2)6-14-7-9(5-11(14)15)12(16)13-10-3-4-10/h8-10H,3-7H2,1-2H3,(H,13,16) |
InChI Key |
BOSQXGVWGLDKHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1CC(CC1=O)C(=O)NC2CC2 |
Origin of Product |
United States |
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